

Discovery and history of (6RS)-Mefox

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Compound of Interest		
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An In-depth Technical Guide to (6RS)-Mefox: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6RS)-Mefox is a diastereomeric mixture of a chemical entity closely related to the B-vitamin folic acid and its biologically active form, 5-methyltetrahydrofolic acid (5-MTHF). Primarily identified as an impurity in the synthesis and degradation of folate derivatives, its discovery is intrinsically linked to the analytical characterization of these essential nutrients. This technical guide provides a comprehensive overview of the discovery and history of (6RS)-Mefox, detailing its chemical identity, and the context in which it emerged. While dedicated biological studies on (6RS)-Mefox are not extensively documented, its relevance to the pharmaceutical industry, particularly in the quality control of folate-based supplements and drugs, is significant.

Introduction

Folic acid and its derivatives are critical for numerous biological processes, including DNA synthesis, repair, and methylation. The instability of reduced folates like 5-MTHF makes them susceptible to oxidation and degradation, leading to the formation of various related substances. **(6RS)-Mefox** is one such compound that has been identified as an impurity. Its full chemical name is (2S)-2-[[4-[[(6RS)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1] [2][3]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid. The presence of stereocenters at the 6-position of the pyrazino-triazine ring system and the alpha-carbon of the glutamic acid moiety gives rise to its diastereomeric nature, denoted by "(6RS)".



Discovery and History

The discovery of **(6RS)-Mefox** is not attributed to a single breakthrough moment but rather evolved from the extensive analytical efforts to characterize folic acid and its derivatives. The timeline of its recognition is closely tied to the advancements in analytical techniques, particularly high-performance liquid chromatography (HPLC), which enabled the separation and identification of closely related impurities in folate preparations.

While a definitive first report of the synthesis or isolation of "(6RS)-Mefox" as a standalone compound is not readily available in peer-reviewed literature, its existence as an impurity is acknowledged in patents related to the production of high-purity (6S)-5-methyltetrahydrofolic acid. For instance, a Chinese patent, CN105524066A, which details compositions and preparation methods for (6S)-5-methyltetrahydrofolic acid, lists "(6S)-Mefox" as a potential impurity.[4] This indicates that by the mid-2010s, the entity "Mefox" was a recognized impurity in the manufacturing of folate products.

The name "Mefox" likely arose as a trivial name within the pharmaceutical industry for this specific folic acid-related impurity. Chemical suppliers now offer **(6RS)-Mefox**, as well as its individual (6R) and (6S) isomers, as reference standards for analytical purposes, underscoring its importance in quality control.

Physicochemical Properties

A summary of the key physicochemical properties of **(6RS)-Mefox** is provided in the table below. This data is compiled from various chemical databases and supplier information.



Property	Value
Chemical Formula	C20H23N7O7
Molecular Weight	473.44 g/mol
CAS Number	79573-48-1 (for the diastereomeric mixture)
(6R)-Mefox CAS	2305206-68-0
(6S)-Mefox CAS	Not consistently available
IUPAC Name	(2S)-2-[[4-[[(6RS)-2-amino-8-methyl-4,9-dioxo-6,7-dihydropyrazino[1,2-a][1][2][3]triazin-7-yl]methylamino]benzoyl]amino]pentanedioic acid

Experimental Protocols

Due to the limited public information on the specific synthesis of **(6RS)-Mefox**, a detailed, validated experimental protocol is not available. However, its formation is understood to be a consequence of the degradation of 5-methyltetrahydrofolic acid or a byproduct of its synthesis. The general principles for the analysis of folic acid and its impurities via HPLC are well-established and can be adapted for the detection and quantification of **(6RS)-Mefox**.

General HPLC Method for Folic Acid Impurity Profiling

This protocol is a generalized representation and would require optimization and validation for the specific analysis of **(6RS)-Mefox**.



Parameter	Description
Column	Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).
Detection	UV spectrophotometry, typically in the range of 280 nm.
Flow Rate	Typically 1.0 mL/min.
Injection Volume	10-20 μL.
Column Temperature	Controlled, often around 25-30 °C.
Sample Preparation	The sample containing folic acid or its derivative is dissolved in a suitable solvent, which may be the mobile phase or a component of it. The solution should be filtered before injection.

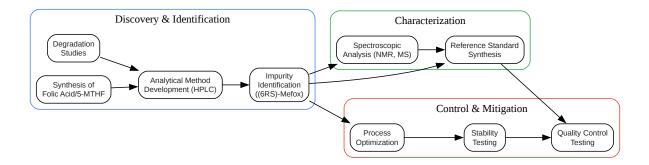
Signaling Pathways and Mechanism of Action

As of the current available literature, there are no published studies investigating the specific biological activity, mechanism of action, or any associated signaling pathways of **(6RS)-Mefox**. Its primary relevance remains in the field of analytical and pharmaceutical chemistry as a process-related impurity and degradation product of folic acid derivatives.

Logical Relationships and Workflows

The identification and control of impurities like **(6RS)-Mefox** are crucial aspects of drug development and manufacturing. The logical workflow for managing such an impurity is outlined below.





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Caption: Logical workflow for the discovery, characterization, and control of **(6RS)-Mefox**.

The diagram illustrates that the discovery of **(6RS)-Mefox** stems from the analysis of folic acid synthesis and degradation products. Once identified, the impurity is characterized using spectroscopic methods, and a reference standard is synthesized. This reference standard is then used in routine quality control to monitor and control the levels of **(6RS)-Mefox** in the final drug product through process optimization and stability testing.

Conclusion

(6RS)-Mefox is a scientifically significant molecule primarily due to its role as an impurity in the production of folic acid and its derivatives. While its own biological properties remain uninvestigated, its presence has driven the development of more refined analytical methods for the quality control of essential vitamin supplements and pharmaceuticals. Further research into the synthesis and potential biological effects of (6RS)-Mefox could provide a more complete understanding of the folate degradation pathway and the potential impact of its byproducts. For now, its history is intertwined with the ongoing efforts to ensure the purity and safety of folate-based products consumed by millions worldwide.



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